molecular formula C8H11BO3 B3030636 (4-Hydroxy-3,5-dimethylphenyl)boronic acid CAS No. 934826-20-7

(4-Hydroxy-3,5-dimethylphenyl)boronic acid

Cat. No.: B3030636
CAS No.: 934826-20-7
M. Wt: 165.98
InChI Key: SJSCEQJHOXBRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3,5-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Mechanism of Action

Target of Action

The primary target of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its target results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling pathway, which is a key process in carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in the fine chemical, pharmaceutical, agrochemical, and modern-materials industries .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex . The compound is generally environmentally benign , which contributes to its wide application in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3,5-dimethylphenol using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxy-3,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl-aryl compounds. It can also participate in other reactions like oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or alkenyl-aryl compounds.

    Oxidation: Corresponding phenolic or quinone derivatives.

    Reduction: Reduced boronic acid derivatives.

Scientific Research Applications

(4-Hydroxy-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

  • 4-Hydroxyphenylboronic acid
  • 3,5-Dimethylphenylboronic acid
  • 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester

Comparison: (4-Hydroxy-3,5-dimethylphenyl)boronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-hydroxyphenylboronic acid, the additional methyl groups provide steric hindrance and electronic effects that can enhance or inhibit certain reactions. The pinacol ester derivative offers improved stability and solubility, making it more suitable for specific applications.

Properties

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCEQJHOXBRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681745
Record name (4-Hydroxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934826-20-7
Record name (4-Hydroxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Hydroxy-3,5-dimethylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.